10,11-Dihydrodibenzo[b,f][1,4]oxazepin
Übersicht
Beschreibung
10,11-Dihydrodibenzo[b,f][1,4]oxazepine is a tricyclic compound that belongs to the dibenzoxazepine family. This compound is of significant interest due to its diverse pharmacological activities, including its role as an antidepressant, analgesic, and calcium channel antagonist . It is also known for its use as a histamine H4 receptor agonist and a non-nucleoside HIV-1 reverse transcriptase inhibitor .
Wissenschaftliche Forschungsanwendungen
10,11-Dihydrodibenzo[b,f][1,4]oxazepine has a wide range of scientific research applications:
Safety and Hazards
Wirkmechanismus
Target of Action
10,11-Dihydrodibenzo[b,f][1,4]oxazepine is a biologically active compound that has been found to exhibit inhibitory activity against bovine carbonic anhydrase isoform II . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
It is known that it interacts with its target, the carbonic anhydrase enzyme, leading to inhibition of the enzyme’s activity . This interaction and the resulting changes can affect various physiological processes, given the role of carbonic anhydrases in maintaining acid-base balance in the body.
Biochemische Analyse
Biochemical Properties
10,11-Dihydrodibenzo[b,f][1,4]oxazepine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been identified as a D2/D4-Dopamine receptor antagonist and a serotonergic receptor antagonist . These interactions suggest that 10,11-Dihydrodibenzo[b,f][1,4]oxazepine can modulate neurotransmitter pathways, which could be beneficial in the treatment of neurological disorders. Additionally, it may be involved in chemical synthesis studies, further highlighting its versatility in biochemical applications .
Cellular Effects
The effects of 10,11-Dihydrodibenzo[b,f][1,4]oxazepine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. As a D2/D4-Dopamine receptor antagonist, it can alter dopaminergic signaling, which is crucial for numerous physiological processes . Moreover, its role as a serotonergic receptor antagonist indicates its potential impact on serotonin-mediated pathways, affecting mood, cognition, and other central nervous system functions .
Molecular Mechanism
At the molecular level, 10,11-Dihydrodibenzo[b,f][1,4]oxazepine exerts its effects through specific binding interactions with biomolecules. It binds to dopamine and serotonin receptors, inhibiting their activity and thereby modulating neurotransmitter signaling . This inhibition can lead to changes in gene expression and enzyme activity, contributing to its therapeutic potential. The compound’s ability to interact with multiple receptor types underscores its multifaceted mechanism of action.
Dosage Effects in Animal Models
The effects of 10,11-Dihydrodibenzo[b,f][1,4]oxazepine in animal models are dose-dependent. At lower doses, it may exhibit therapeutic benefits without significant adverse effects. At higher doses, toxic or adverse effects may be observed . Understanding the dosage thresholds and the compound’s safety profile is crucial for its development as a therapeutic agent.
Metabolic Pathways
10,11-Dihydrodibenzo[b,f][1,4]oxazepine is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. Studies have indicated that it undergoes hydroxylation and other metabolic transformations, implicating an arene oxide intermediate during its conversion . These metabolic pathways are essential for understanding its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 10,11-Dihydrodibenzo[b,f][1,4]oxazepine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall bioavailability and therapeutic efficacy
Subcellular Localization
The subcellular localization of 10,11-Dihydrodibenzo[b,f][1,4]oxazepine plays a critical role in its activity and function. Targeting signals and post-translational modifications may direct it to specific compartments or organelles within the cell, influencing its biochemical interactions and therapeutic potential . Understanding its subcellular dynamics is vital for optimizing its use in medicinal applications.
Vorbereitungsmethoden
The synthesis of 10,11-Dihydrodibenzo[b,f][1,4]oxazepine can be achieved through various methods:
Cyclocondensation: This method involves the reaction of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions, often using a microwave oven to reduce reaction time.
Copper Catalysis: A one-pot synthesis involving copper-initiated C-N and C-O coupling of 2-halophenols and 2-(2-halophenyl)-1H-indoles.
1,3-Dipolar Cycloaddition: This method involves the reaction of azides with alkynes to form triazoles, which can then be converted into the desired oxazepine.
Domino Reactions: These involve a sequence of elimination, rearrangement, and addition reactions to form the oxazepine ring.
Ugi Four-Component Reaction: This multicomponent reaction followed by intramolecular O-arylation is another efficient method for synthesizing this compound.
Analyse Chemischer Reaktionen
10,11-Dihydrodibenzo[b,f][1,4]oxazepine undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form 10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-one.
Reduction: Reduction reactions can convert it into different derivatives, such as 10,11-dihydro-5H-dibenz[b,f]azepine.
Substitution: It can undergo substitution reactions with various reagents to form different substituted derivatives.
Hydrogenation: Asymmetric transfer hydrogenation can be used to produce biologically active 11-substituted derivatives with high enantioselectivity.
Common reagents used in these reactions include copper catalysts, azides, alkynes, and various halogenated compounds . The major products formed from these reactions are often derivatives with enhanced pharmacological properties .
Vergleich Mit ähnlichen Verbindungen
10,11-Dihydrodibenzo[b,f][1,4]oxazepine can be compared with other similar compounds:
Dibenz[b,f][1,4]oxazepin-11(10H)-one: This compound is a close analog with similar pharmacological activities.
10,11-Dihydro-5H-dibenz[b,f]azepine: Another related compound with distinct chemical properties and applications.
6,11-Dihydrodibenzo[b,e]thiepin-11-one: This compound has a sulfur atom in place of the oxygen atom in the oxazepine ring, leading to different pharmacological effects.
The uniqueness of 10,11-Dihydrodibenzo[b,f][1,4]oxazepine lies in its diverse range of pharmacological activities and its potential for further chemical modification to enhance its properties .
Eigenschaften
IUPAC Name |
5,6-dihydrobenzo[b][1,4]benzoxazepine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c1-3-7-12-10(5-1)9-14-11-6-2-4-8-13(11)15-12/h1-8,14H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUFONPPSLOZSAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2OC3=CC=CC=C3N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key chemical transformations reported for synthesizing optically active 10,11-dihydrodibenzo[b,f][1,4]oxazepine derivatives?
A1: Two major synthetic routes have been explored to obtain enantiomerically enriched 10,11-dihydrodibenzo[b,f][1,4]oxazepine derivatives:
- Asymmetric Alkynylation: This approach utilizes a combination of chiral phosphoric acid and Ag(I) catalysts to facilitate the addition of various alkynes to dibenzo[b,f][1,4]oxazepines. This method accommodates a broad substrate scope including arylacetylenes, conjugated enynes, terminal 1,3-diynes, and even aliphatic alkynes, yielding products with 63-99% ee [].
- Asymmetric Transfer Hydrogenation (ATH): This strategy employs an (R,R)-Ru-Ts-DPEN complex to catalyze the enantioselective reduction of substituted dibenzo[b,f][1,4]oxazepines. Conducted in water, this environmentally friendly protocol achieves excellent conversions (up to >99%) and high enantioselectivities (up to 93% ee) [].
Q2: What are the advantages of using water as a solvent in the asymmetric transfer hydrogenation of dibenzo[b,f][1,4]oxazepine compounds?
A2: Utilizing water as a solvent in the asymmetric transfer hydrogenation (ATH) of dibenzo[b,f][1,4]oxazepines offers several advantages:
Q3: Besides the mentioned reactions, what other transformations have been explored with 10,11-dihydrodibenzo[b,f][1,4]oxazepine derivatives?
A: Researchers have investigated further modifications of the synthesized 10,11-dihydrodibenzo[b,f][1,4]oxazepine derivatives. One example is the direct Mannich reaction using (S)-azetidine-2-carboxylic acid as an organocatalyst []. This reaction allows for the introduction of various substituents at the 11-position, further expanding the chemical diversity and potential applications of these compounds. Additionally, post-functionalization reactions like Wittig olefination and decarboxylative reduction have been successfully performed on the Mannich products, demonstrating the versatility of these scaffolds for further derivatization [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.